Technical Guide: Chemical Properties and Synthetic Overview of 4-(6-Chloropyrazin-2-yl)morpholine
Technical Guide: Chemical Properties and Synthetic Overview of 4-(6-Chloropyrazin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(6-chloropyrazin-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document includes a summary of its key chemical data, a detailed representative synthetic protocol, and an exploration of its potential biological significance, particularly as a scaffold for kinase inhibitors. Due to its structural motifs, this compound is of significant interest for further investigation in various therapeutic areas.
Chemical and Physical Properties
4-(6-Chloropyrazin-2-yl)morpholine is a solid, organic compound. A summary of its key physicochemical properties is presented below for easy reference and comparison.
Table 1: Physicochemical Properties of 4-(6-Chloropyrazin-2-yl)morpholine
| Property | Value | Reference(s) |
| IUPAC Name | 4-(6-chloropyrazin-2-yl)morpholine | |
| CAS Number | 720693-19-6 | [1][2][3] |
| Molecular Formula | C₈H₁₀ClN₃O | [2][3] |
| Molecular Weight | 199.64 g/mol | [2][3] |
| Appearance | White to off-white powder | |
| Melting Point | 114-115 °C | |
| Purity | ≥95% | [3] |
| SMILES | Clc1ncc(N2CCOCC2)cn1 | [2] |
| InChIKey | AVZHUCQUCHGNJF-UHFFFAOYSA-N |
Table 2: Computational Data for 4-(6-Chloropyrazin-2-yl)morpholine
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 38.25 Ų | [2] |
| logP (octanol-water partition coefficient) | 0.9666 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 4-(6-chloropyrazin-2-yl)morpholine is not widely published in peer-reviewed literature, a representative procedure can be adapted from the synthesis of structurally similar compounds, such as the nucleophilic aromatic substitution of a dihalopyrazine with morpholine.
Representative Experimental Protocol: Synthesis of 4-(6-Chloropyrazin-2-yl)morpholine
This protocol is based on the general reactivity of chloropyrazines with amines.
Reaction Scheme:
Materials:
-
2,6-Dichloropyrazine
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Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
-
Hexane
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Brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous DMF, add morpholine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-(6-chloropyrazin-2-yl)morpholine.
Spectral Data (Representative)
Specific, publicly available experimental NMR and mass spectral data for 4-(6-chloropyrazin-2-yl)morpholine are limited. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.
¹H and ¹³C NMR Spectroscopy
For the parent compound, 4-(pyrazin-2-yl)morpholine, the following characteristic shifts have been reported and can be used as a reference.[4] The introduction of a chlorine atom at the 6-position of the pyrazine ring is expected to influence the chemical shifts of the pyrazine protons.
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¹H NMR: The morpholine protons typically appear as two multiplets in the regions of approximately 3.5-3.6 ppm and 3.8-3.9 ppm.[4] The pyrazine protons would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the ring.
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¹³C NMR: The carbon atoms of the morpholine ring are expected to resonate at approximately 45 ppm (C-N) and 67 ppm (C-O).[4] The pyrazine carbons will appear in the downfield region, typically between 130 and 160 ppm.
Mass Spectrometry
The mass spectrum of 4-(6-chloropyrazin-2-yl)morpholine would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. A characteristic fragmentation pattern for morpholine-containing compounds is the loss of the morpholine ring (a neutral loss of 87 Da).[5] The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Biological Activity and Potential Applications
The morpholine moiety is a privileged scaffold in medicinal chemistry and is present in numerous approved drugs and clinical candidates. Compounds containing a pyrazine or similar heterocyclic core linked to a morpholine are frequently investigated as kinase inhibitors.
Potential as a PI3K/mTOR Pathway Inhibitor
The Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several PI3K and mTOR inhibitors feature a morpholine-substituted heterocyclic core, where the morpholine oxygen is thought to form a key hydrogen bond with the hinge region of the kinase domain.[6] Given its structural similarity to known PI3K inhibitors, 4-(6-chloropyrazin-2-yl)morpholine represents a valuable starting point for the design and synthesis of novel inhibitors targeting this pathway.
Visualization of the PI3K/mTOR Signaling Pathway
The following diagram provides a simplified representation of the PI3K/mTOR signaling pathway, a potential target for compounds like 4-(6-chloropyrazin-2-yl)morpholine.
Safety and Handling
4-(6-Chloropyrazin-2-yl)morpholine should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(6-Chloropyrazin-2-yl)morpholine is a compound with well-defined chemical and physical properties that make it an attractive scaffold for medicinal chemistry research. Its synthesis is achievable through standard organic chemistry methodologies. The structural alerts within this molecule, particularly the morpholine-substituted pyrazine core, suggest its potential as a kinase inhibitor, with the PI3K/mTOR pathway being a plausible target. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
References
- 1. 720693-19-6 Cas No. | 4-(6-Chloropyrazin-2-yl)morpholine | Apollo [store.apolloscientific.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. 4-(6-Chloro-pyrazin-2-yl)morpholine 95% | CAS: 720693-19-6 | AChemBlock [achemblock.com]
- 4. Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
